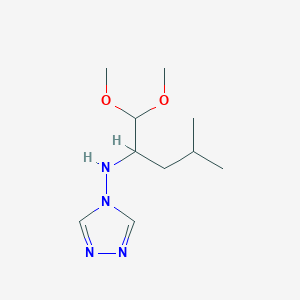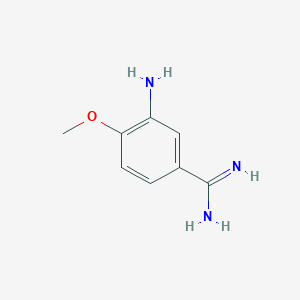![molecular formula C31H45NOS2 B12521643 10-{5-[6-(5-Octylthiophen-2-yl)pyridin-3-yl]thiophen-2-yl}decan-1-ol CAS No. 821782-23-4](/img/structure/B12521643.png)
10-{5-[6-(5-Octylthiophen-2-yl)pyridin-3-yl]thiophen-2-yl}decan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-{5-[6-(5-Octylthiophen-2-yl)pyridin-3-yl]thiophen-2-yl}decan-1-ol is a complex organic compound that features a thiophene and pyridine moiety. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique chemical properties .
Méthodes De Préparation
The synthesis of 10-{5-[6-(5-Octylthiophen-2-yl)pyridin-3-yl]thiophen-2-yl}decan-1-ol typically involves multiple steps, including the formation of the thiophene and pyridine rings, followed by their coupling and subsequent functionalization. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . Industrial production methods may involve optimizing these reactions for scale, ensuring high yield and purity.
Analyse Des Réactions Chimiques
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.
Applications De Recherche Scientifique
10-{5-[6-(5-Octylthiophen-2-yl)pyridin-3-yl]thiophen-2-yl}decan-1-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 10-{5-[6-(5-Octylthiophen-2-yl)pyridin-3-yl]thiophen-2-yl}decan-1-ol involves its interaction with specific molecular targets. The thiophene and pyridine moieties can interact with various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, such as anti-inflammatory or antioxidant activity .
Comparaison Avec Des Composés Similaires
Similar compounds include other thiophene and pyridine derivatives, such as:
Tipepidine: A thiophene-containing drug with antitussive properties.
Tiquizium Bromide: Used as an antispasmodic agent.
Dorzolamide: A thiophene derivative used in the treatment of glaucoma. Compared to these compounds, 10-{5-[6-(5-Octylthiophen-2-yl)pyridin-3-yl]thiophen-2-yl}decan-1-ol is unique due to its specific structure, which may confer distinct biological activities and applications.
Propriétés
Numéro CAS |
821782-23-4 |
|---|---|
Formule moléculaire |
C31H45NOS2 |
Poids moléculaire |
511.8 g/mol |
Nom IUPAC |
10-[5-[6-(5-octylthiophen-2-yl)pyridin-3-yl]thiophen-2-yl]decan-1-ol |
InChI |
InChI=1S/C31H45NOS2/c1-2-3-4-5-10-13-17-28-20-23-31(35-28)29-21-18-26(25-32-29)30-22-19-27(34-30)16-14-11-8-6-7-9-12-15-24-33/h18-23,25,33H,2-17,24H2,1H3 |
Clé InChI |
AHDGHSNGMPOIMV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC=C(S1)C2=NC=C(C=C2)C3=CC=C(S3)CCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


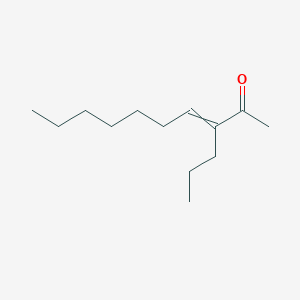
![4-[(2R)-2-Aminopropyl]aniline](/img/structure/B12521561.png)
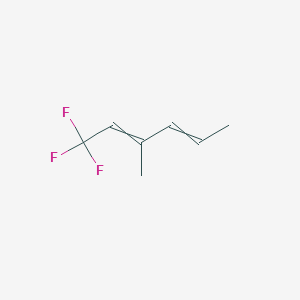
![1H-Naphth[2,3-d]imidazole, 2-[(4-chlorophenyl)methyl]-](/img/structure/B12521574.png)
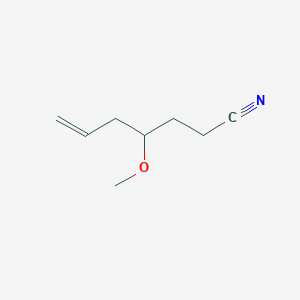
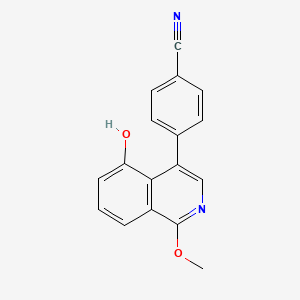
![8-[(2S,4S)-2,4-dihydroxy-3-oxooxolan-2-yl]octanoic acid](/img/structure/B12521597.png)
![4-[Difluoro(4-propylcyclohexyl)methoxy]-1,2-difluorobenzene](/img/structure/B12521605.png)
![Methyl (7E)-7-{[(1R)-1-phenylethyl]imino}oct-2-enoate](/img/structure/B12521612.png)
![2-[10-(4,5,9,10-Tetrahydropyren-2-YL)anthracen-9-YL]-4,5,9,10-tetrahydropyrene](/img/structure/B12521613.png)
![4-[4-(Trifluoromethyl)phenyl]but-3-yn-2-one](/img/structure/B12521617.png)

